molecular formula C15H14N2O3 B5599248 Ethyl 2-(4-pyridylcarbonylamino)benzoate

Ethyl 2-(4-pyridylcarbonylamino)benzoate

Cat. No.: B5599248
M. Wt: 270.28 g/mol
InChI Key: WQQBQAYEBWDWDD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-pyridylcarbonylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to an ethyl ester and a pyridylcarbonylamino group

Mechanism of Action

Target of Action

Ethyl 2-(isonicotinoylamino)benzoate, a derivative of benzocaine, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and by interacting with them, the compound can effectively block these impulses .

Mode of Action

The compound acts as a local anesthetic by reducing the permeability of neuronal membranes to sodium ions . This interaction prevents the opening of sodium channels, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The compound’s action affects the benzoyl-CoA pathway , which is involved in the anaerobic metabolism of aromatic compounds . The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, such as carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

Its parent compound, benzocaine, is known to have a high therapeutic index . It is expected that the ethyl 2-(isonicotinoylamino)benzoate would have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The primary result of the compound’s action is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the local area without affecting consciousness . This makes it useful for procedures such as endoscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-pyridylcarbonylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-pyridylcarbonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various ester derivatives.

Scientific Research Applications

Ethyl 2-(4-pyridylcarbonylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features but lacking the pyridylcarbonylamino group.

    Ethyl 4-aminobenzoate: Contains an amino group instead of the pyridylcarbonylamino group.

    Ethyl 2-aminobenzoate: Similar structure but with an amino group at the ortho position.

Uniqueness

Ethyl 2-(4-pyridylcarbonylamino)benzoate is unique due to the presence of both the benzoate and pyridylcarbonylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 2-(4-pyridylcarbonylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Preliminary studies suggest that it may interact with targets involved in metabolic and neurodegenerative disorders.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antibacterial properties. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications as novel antibiotics .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases. This compound may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Study 1: Antibacterial Activity

A study published in a peer-reviewed journal investigated the antibacterial properties of this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against several strains, indicating its potential as a lead compound for antibiotic development.

Study 2: Neuroprotection in Animal Models

In an experimental study involving mice, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function in models of induced neurodegeneration. These findings suggest its potential utility in treating neurodegenerative diseases .

Research Findings

Activity Target Effect Reference
AntibacterialPseudomonas aeruginosaGrowth inhibition
NeuroprotectiveNeuronal cellsReduced oxidative stress
Enzyme inhibitionAcetyl-CoA carboxylasePotential for metabolic disorders

Properties

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-5-3-4-6-13(12)17-14(18)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBQAYEBWDWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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